L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-
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Overview
Description
L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-: is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxy group and a 2-methyl-1-oxopropyl group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- typically involves the hydroxylation of L-Proline followed by the introduction of the 2-methyl-1-oxopropyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.
Scientific Research Applications
L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, lacking the hydroxy and oxopropyl groups.
4-Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.
N-Methylproline: A methylated derivative of proline.
Uniqueness
L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- is unique due to the presence of both hydroxy and oxopropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
686774-19-6 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-5(2)8(12)10-4-6(11)3-7(10)9(13)14/h5-7,11H,3-4H2,1-2H3,(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
ULAHLKWHYIHQEJ-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)C(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CC(C)C(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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